![molecular formula C21H33Cl2N3O3 B611080 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride CAS No. 1394808-20-8](/img/structure/B611080.png)
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride
Descripción general
Descripción
Samelisant, también conocido como SUVN-G3031, es un potente e selectivo agonista inverso del receptor H3 de la histamina. Ha mostrado un potencial prometedor en el tratamiento de trastornos relacionados con el sueño como la narcolepsia. Samelisant exhibe una buena penetración en el cerebro y biodisponibilidad oral, lo que lo convierte en un candidato viable para aplicaciones terapéuticas .
Métodos De Preparación
La síntesis de Samelisant implica varios pasos, comenzando con la preparación de intermediarios claveEl producto final se obtiene a través de una serie de pasos de purificación para asegurar una alta pureza y rendimiento . Los métodos de producción industrial se centran en optimizar las condiciones de reacción para lograr la escalabilidad y la rentabilidad.
Análisis De Reacciones Químicas
Samelisant experimenta varias reacciones químicas, que incluyen:
Oxidación: Samelisant puede ser oxidado bajo condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.
Sustitución: Samelisant puede experimentar reacciones de sustitución, donde átomos o grupos específicos se reemplazan por otros. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución.
Aplicaciones Científicas De Investigación
Structural Features
The compound features:
- A piperidine ring connected to a morpholine structure.
- An ether linkage that enhances its pharmacological profile.
These structural characteristics contribute to its unique interactions with neurotransmitter systems, particularly in modulating cognitive functions.
Cognitive Enhancement
SUVN-G3031 has been investigated for its potential to improve cognitive performance. Preclinical studies indicate that it may enhance memory retention and learning abilities by increasing the release of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system. This mechanism is particularly relevant in models of cognitive impairment, such as Alzheimer's disease.
Case Studies
-
Alzheimer's Disease Models :
- In animal studies, SUVN-G3031 demonstrated improved performance on memory tasks compared to control groups.
- Enhanced synaptic plasticity was observed, suggesting a mechanism for memory improvement.
-
Cognitive Impairment :
- Research has shown that SUVN-G3031 can reverse cognitive deficits induced by various neurotoxic agents in rodent models.
Neurodegenerative Disorders
The compound's role as a histamine H3 receptor antagonist positions it as a candidate for treating neurodegenerative diseases characterized by cognitive decline. Its ability to modulate neurotransmitter levels suggests potential benefits in conditions like Parkinson's and Huntington's diseases.
Anti-obesity Effects
Research indicates that SUVN-G3031 may also play a role in appetite regulation, which could be beneficial for weight management therapies. Its interaction with the histamine H3 receptor is linked to alterations in feeding behavior and energy metabolism.
Comparative Analysis with Related Compounds
To contextualize the unique properties of SUVN-G3031, a comparison with other similar compounds is essential:
Compound Name | Structure | Key Features |
---|---|---|
JNJ-7777120 | Similar piperidine structure | Histamine H4 receptor antagonist; used in inflammatory conditions |
Pitolisant | Contains piperidine and morpholine | Approved for narcolepsy; acts as a histamine H3 receptor antagonist |
AAZ-A-154 | Piperidine-based | Selective H3 receptor antagonist; investigated for cognitive enhancement |
Uniqueness of SUVN-G3031
SUVN-G3031 stands out due to its potent selectivity for the histamine H3 receptor and its dual potential applications in cognitive enhancement and obesity management, areas not fully addressed by other similar compounds.
Mecanismo De Acción
Samelisant ejerce sus efectos actuando como un agonista inverso en los receptores H3 de la histamina. Al unirse a estos receptores, inhibe su actividad, lo que lleva a niveles aumentados de histamina, dopamina y norepinefrina en el cerebro. Esta modulación de los niveles de neurotransmisores da como resultado efectos de promoción de la vigilia y anticataplécticos, lo que convierte a Samelisant en un candidato prometedor para el tratamiento de la narcolepsia .
Comparación Con Compuestos Similares
Samelisant es único en su alta selectividad y potencia como agonista inverso del receptor H3 de la histamina. Compuestos similares incluyen:
Pitolisant: Otro antagonista del receptor H3 de la histamina utilizado para el tratamiento de la narcolepsia.
Tioperamida: Un antagonista del receptor H3 de la histamina con diferentes propiedades farmacocinéticas.
Actividad Biológica
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride, commonly known as Samelisant or SUVN-G3031, is a novel compound with significant biological activity primarily as a selective inverse agonist of the histamine H3 receptor. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in sleep-related disorders and cognitive enhancement.
- IUPAC Name : N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide; dihydrochloride
- Molecular Formula : C21H33Cl2N3O3
- Molecular Weight : 446.4 g/mol
- CAS Number : 1394808-20-8
Samelisant functions by binding to the histamine H3 receptor, stabilizing it in an inactive conformation and thereby inhibiting the signaling pathways typically activated by histamine. This mechanism leads to increased levels of neurotransmitters such as acetylcholine and norepinephrine in the central nervous system, which can enhance cognitive functions and promote wakefulness.
In Vitro Studies
In vitro assays have demonstrated that Samelisant has a high binding affinity for the human histamine H3 receptor (hH3R) with a Ki of 8.73 nM. It exhibits selectivity over more than 70 other targets, making it a promising candidate for therapeutic applications without significant off-target effects .
In Vivo Studies
Preclinical studies using orexin knockout mice—an established model for narcolepsy—showed that Samelisant significantly increases wakefulness and reduces non-rapid eye movement sleep. The compound also decreased the frequency of cataplexy episodes, indicating its potential utility in treating narcolepsy .
Sleep Disorders
Samelisant is being investigated for its efficacy in treating sleep disorders such as narcolepsy. It has completed Phase 1 clinical trials focusing on safety and tolerability, with promising results indicating its potential as a monotherapy for narcolepsy .
Cognitive Enhancement
Research indicates that Samelisant may enhance cognitive performance in models of Alzheimer's disease and other neurodegenerative conditions. It improves memory retention and learning abilities by modulating neurotransmitter release and increasing synaptic plasticity .
Summary of Key Findings
Case Studies
In clinical settings, Samelisant's effects on patients with narcolepsy have been documented through various trials. One notable study evaluated changes in the Epworth Sleepiness Scale (ESS) scores from baseline as a primary endpoint, alongside secondary endpoints such as Maintenance of Wakefulness Test (MWT) scores .
Propiedades
Número CAS |
1394808-20-8 |
---|---|
Fórmula molecular |
C21H33Cl2N3O3 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H |
Clave InChI |
LCPQCTBHZPMVFX-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl |
SMILES canónico |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SUVN-G3031; SUVN G3031; SUVN-G 3031. |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.